![molecular formula C25H18N2OS B3838213 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838213.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile
Overview
Description
The compound “2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile” is a complex organic molecule that contains a thiazole ring. Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is an important heterocycle in the world of chemistry and has been the focus of medicinal chemists due to its presence in various drugs and biologically active agents .
Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological system they interact with . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . The specific mechanism of action for “2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile” is not provided in the available literature.
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c1-28-24-10-6-5-9-21(24)15-22(16-26)25-27-23(17-29-25)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-15,17H,1H3/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSELDPXVSVLM-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2-methoxyphenyl)-2-propenenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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